molecular formula C13H14F2 B8708096 5-(2,3-Difluorophenyl)cyclohept-1-ene

5-(2,3-Difluorophenyl)cyclohept-1-ene

Cat. No. B8708096
M. Wt: 208.25 g/mol
InChI Key: VVHBCQOLNPEMSR-UHFFFAOYSA-N
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Patent
US08143403B2

Procedure details

In a 250 mL round-bottomed flask (t=g) was added (Z)-1-(2,3-difluorophenyl)cyclohept-4-enol (2.05 g, 9.14 mmol) in CH2Cl2 (40 mL) to give a colorless solution. Triethylsilane (7.30 mL, 45.7 mmol) was added, followed by TFA (20 mL). The mixture was stirred at room temperature for 3 hours: TLC showed a complete conversion (Rf=0.42 by pure hexane). It was concentrated down to a bi-layer oil (the lower layer wasn't hexane-soluble). Purification by FCC using only hexane afforded the desired product as a colorless oil (1.684 g, 88%). 1H NMR (400 MHz, CDCl3) δ 7.00-6.90 (m, 3H), 5.90-5.82 (m, 2H), 3.20-3.05 (m, 1H), 2.40-2.15 (m, 4H), 1.90-1.78 (m, 2H), 1.60-1.40 (m, 2H).
Name
(Z)-1-(2,3-difluorophenyl)cyclohept-4-enol
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]1(O)[CH2:15][CH2:14][CH:13]=[CH:12][CH2:11][CH2:10]1.C([SiH](CC)CC)C.C(O)(C(F)(F)F)=O.CCCCCC>C(Cl)Cl>[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:9]1[CH2:15][CH2:14][CH:13]=[CH:12][CH2:11][CH2:10]1

Inputs

Step One
Name
(Z)-1-(2,3-difluorophenyl)cyclohept-4-enol
Quantity
2.05 g
Type
reactant
Smiles
FC1=C(C=CC=C1F)C1(CC\C=C/CC1)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.3 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colorless solution
CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated down to a bi-layer oil (the lower layer wasn't hexane-soluble)
CUSTOM
Type
CUSTOM
Details
Purification by FCC

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C=CC=C1F)C1CC\C=C/CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.684 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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